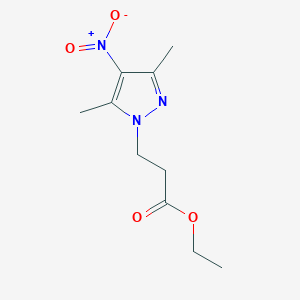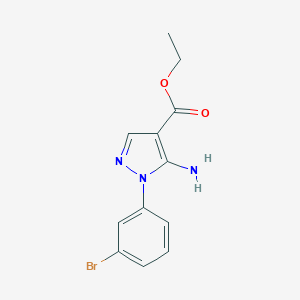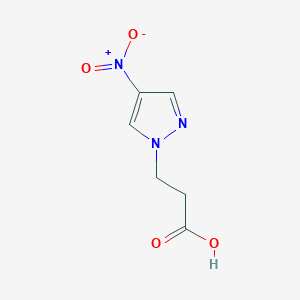![molecular formula C24H24ClN3S2 B455064 2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455064.png)
2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a thiophene ring, a chlorophenyl group, and a hexahydrocycloocta[b]pyridine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of appropriate starting materials under conditions such as Friedel-Crafts acylation or cyclization reactions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the thiophene ring with a chlorophenyl group, often using reagents like chlorobenzene and a suitable catalyst.
Formation of the hexahydrocycloocta[b]pyridine core: This step involves the cyclization of intermediate compounds to form the hexahydrocycloocta[b]pyridine structure, often using conditions such as heating and the presence of a base.
Introduction of the amino and carbonitrile groups: These functional groups can be introduced through nucleophilic substitution reactions, using reagents like ammonia and cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to an amine, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Ammonia, cyanogen bromide, various organic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the amino or chlorophenyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
In biology, the compound is investigated for its potential biological activity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new medications for various diseases.
Industry
In industry, the compound can be used as a precursor for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- 2-Amino-4-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- 2-Amino-4-(4-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile lies in its combination of functional groups and structural features. The presence of the thiophene ring, chlorophenyl group, and hexahydrocycloocta[b]pyridine core provides it with distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C24H24ClN3S2 |
|---|---|
Molecular Weight |
454.1g/mol |
IUPAC Name |
2-amino-4-[4-[(4-chlorophenyl)sulfanylmethyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3S2/c1-15-16(14-29-18-10-8-17(25)9-11-18)12-22(30-15)23-19-6-4-2-3-5-7-21(19)28-24(27)20(23)13-26/h8-12H,2-7,14H2,1H3,(H2,27,28) |
InChI Key |
CWBNPTQXBYHLPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)CSC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde](/img/structure/B454982.png)

![3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454989.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454990.png)
![Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate](/img/structure/B454991.png)
![Methyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B454993.png)
![5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454994.png)
![3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454995.png)


![N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B455001.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B455002.png)
![Methyl 4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455003.png)
![5-methyl-1,3-diphenyl-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B455004.png)
